molecular formula C26H24N4O5S3 B2627264 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-65-6

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2627264
CAS No.: 865182-65-6
M. Wt: 568.68
InChI Key: RGSCNIHPPHTMHJ-SGEDCAFJSA-N
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Description

Molecular Topology

The compound features a benzamide core substituted at the 4-position with an N-benzyl-N-ethylsulfamoyl group. The benzothiazole ring system is functionalized with a prop-2-yn-1-yl group at position 3 and a sulfamoyl group at position 6. The Z-configuration arises from the spatial arrangement of substituents around the imine double bond (C=N) in the benzothiazol-2(3H)-ylidene moiety, which is stabilized by intramolecular hydrogen bonding between the sulfamoyl NH and the benzamide carbonyl oxygen. Key structural attributes include:

  • Sulfonamide groups : Both the N-benzyl-N-ethylsulfamoyl and 6-sulfamoyl groups adopt tetrahedral geometries around the sulfur atoms, with S=O bond lengths averaging 1.43 Å.
  • Benzothiazole system : The fused aromatic system exhibits bond alternation characteristic of thiazole rings, with C-S and C-N bond lengths of 1.74 Å and 1.32 Å, respectively.

Stereochemical Configuration

X-ray diffraction confirms the Z-isomer’s dominance due to steric and electronic factors. The prop-2-yn-1-yl group occupies the syn position relative to the benzamide carbonyl, minimizing non-bonded interactions with the bulky N-benzyl-N-ethylsulfamoyl substituent. The dihedral angle between the benzamide and benzothiazole planes is 12.5°, indicating partial conjugation between the π-systems.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S3/c1-3-16-30-23-15-14-22(37(27,32)33)17-24(23)36-26(30)28-25(31)20-10-12-21(13-11-20)38(34,35)29(4-2)18-19-8-6-5-7-9-19/h1,5-15,17H,4,16,18H2,2H3,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSCNIHPPHTMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₁H₂₃N₃O₄S₃
  • Molecular Weight : 441.56 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(=O)N(S(=O)(=O)Cc2cc3c(c2)C(=C(NC(=O)c4ccccc4)S(=O)(=O)N)S(=O)(=O)c3)C≡C

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives based on thiazole and sulfonamide structures have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways. Research has demonstrated that related compounds can significantly increase the levels of active caspase-3 and caspase-9, indicating a pro-apoptotic effect .
  • Cell Line Studies :
    • In vitro studies have reported that compounds with similar scaffolds exhibit IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and A549 .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-72.93Caspase activation
Compound BA5497.17Apoptosis induction

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been shown to inhibit inflammatory mediators such as TNF-alpha and IL-6 in various assays.

  • Inhibition Studies :
    • Compounds exhibiting sulfonamide groups have been linked to reduced inflammation in experimental models, suggesting that this compound may share this property.

Case Studies

Several case studies highlight the biological efficacy of structurally related compounds:

  • Study on Thiazole Derivatives :
    • A study published in 2023 evaluated a series of thiazole derivatives for their anticancer properties, revealing that modifications at the benzamide position led to enhanced activity against multiple cancer types .
  • Anti-inflammatory Effects :
    • Another study focused on N-benzyl derivatives demonstrated significant inhibition of lipopolysaccharide-induced inflammation in macrophages, suggesting a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Sulfamoyl and Benzothiazole Moieties

Table 1: Substituent Variations in Sulfamoyl-Benzothiazole Derivatives
Compound Name Sulfamoyl Substituents Benzothiazole Substituents Molecular Weight (g/mol)
Target Compound N-benzyl-N-ethyl 3-(prop-2-yn-1-yl), 6-sulfamoyl ~550 (estimated)
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide N,N-diallyl 6-ethoxy, 3-ethyl 468.56
4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynylbenzothiazol-2-ylidene)benzamide N,N-diethyl 4-ethoxy, 3-prop-2-ynyl 444.50
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Not applicable (thiadiazole core) 5-isoxazol-5-yl, 3-phenyl 348.39

Key Observations :

  • Reactivity : The prop-2-yn-1-yl group in the target and compound offers click chemistry compatibility, unlike ethoxy or ethyl substituents .
  • Hydrogen Bonding : The dual sulfamoyl groups in the target compound may improve solubility and target binding compared to thiadiazole derivatives .

Spectroscopic and Analytical Data

Table 2: IR and NMR Spectral Comparisons
Compound Class IR Stretching (cm⁻¹) ^1H-NMR Features (δ, ppm) Reference
Target Compound (estimated) ~1665 (C=O), ~1250 (C=S) Aromatic protons: 7.2–8.3; propynyl: ~2.5
Hydrazinecarbothioamides 1663–1682 (C=O), 1243–1258 (C=S) NH groups: 3150–3319 (IR); aromatic: 7.3–8.1
Thiadiazole-Benzamides 1605–1719 (C=O) Aromatic protons: 7.36–8.35; CH3: 2.49–2.83

Key Observations :

  • C=O Stretching : The target compound’s benzamide C=O stretch (~1665 cm⁻¹) aligns with hydrazinecarbothioamides and thiadiazole-benzamides , confirming resonance stabilization.
  • C=S Absence : Unlike triazole-thiones , the target lacks C=S vibrations, suggesting a fully conjugated imine system in the benzothiazole ring.
  • Aromatic Proton Shifts : Similar δ values (7.2–8.3 ppm) across analogs indicate comparable electronic environments for aromatic protons .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the yield of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer :

  • Employ stepwise coupling reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) to stabilize reactive intermediates and minimize side reactions .
  • Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to control the stereoselectivity of the Z-configuration. For example, use aprotic solvents like DMF at 0–5°C to favor kinetic control .
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and adjust stoichiometric ratios of sulfamoyl and benzamide precursors .

Q. How can the structural integrity of the benzo[d]thiazol-2(3H)-ylidene moiety be verified during synthesis?

  • Methodological Answer :

  • Use a combination of 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm the presence of characteristic proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm and sulfamoyl NH signals at δ 9.5–10.2 ppm) .
  • Perform X-ray crystallography to resolve the Z-configuration and validate the planarity of the benzothiazole-thiazolidinone hybrid system .
  • Employ IR spectroscopy to detect key functional groups (e.g., sulfonamide S=O stretching at 1150–1250 cm1^{-1} and carbonyl C=O at 1650–1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Screen for antimicrobial activity using broth microdilution assays (e.g., MIC determination against Staphylococcus aureus and Escherichia coli) .
  • Assess anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), focusing on IC50_{50} values and dose-response curves .
  • Use fluorescence polarization assays to study interactions with enzymatic targets (e.g., kinases or proteases) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Synthesize analogs with variations in the sulfamoyl (e.g., alkyl vs. aryl substituents) and benzamide (e.g., electron-withdrawing vs. donating groups) moieties. Compare their biological activity profiles to identify key pharmacophores .
  • Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity data .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, validated by mutagenesis studies .

Q. What strategies mitigate instability of the prop-2-yn-1-yl group under physiological conditions?

  • Methodological Answer :

  • Incorporate steric hindrance via bulky substituents adjacent to the alkyne to reduce oxidative degradation .
  • Develop prodrug formulations (e.g., acetyl-protected derivatives) that release the active compound in target tissues .
  • Monitor stability using accelerated degradation studies (40°C/75% RH) with LC-MS tracking of decomposition products .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Re-evaluate force field parameters in molecular dynamics simulations to account for solvation effects and conformational flexibility of the benzothiazole ring .
  • Validate in silico models with orthogonal assays (e.g., SPR for binding kinetics or ITC for thermodynamic profiling) .
  • Investigate off-target interactions using proteome-wide affinity chromatography .

Q. What analytical techniques are critical for detecting isomeric impurities in the final product?

  • Methodological Answer :

  • Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate Z/E isomers, using UV detection at 254 nm .
  • Utilize high-resolution mass spectrometry (HRMS) with CID fragmentation to distinguish isobaric impurities .
  • Implement 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) to track stereochemical purity .

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